N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid

folylpolyglutamate synthetase FPGS inhibition structure‑activity relationship

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid (CAS 113811-47-5) is a synthetic antifolate belonging to the methotrexate (MTX) analog class, in which the glutamate side chain of MTX is replaced by a 3‑aminopropane‑1‑sulfonic acid moiety. This substitution eliminates the α‑carboxyl group critical for polyglutamation and tight binding to folylpolyglutamate synthetase (FPGS) and dihydrofolate reductase (DHFR), fundamentally altering its biochemical selectivity and aqueous solubility profile relative to classical antifolates.

Molecular Formula C18H22N8O4S
Molecular Weight 446.5 g/mol
CAS No. 113811-47-5
Cat. No. B12795543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid
CAS113811-47-5
Molecular FormulaC18H22N8O4S
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCS(=O)(=O)O
InChIInChI=1S/C18H22N8O4S/c1-26(10-12-9-22-16-14(23-12)15(19)24-18(20)25-16)13-5-3-11(4-6-13)17(27)21-7-2-8-31(28,29)30/h3-6,9H,2,7-8,10H2,1H3,(H,21,27)(H,28,29,30)(H4,19,20,22,24,25)
InChIKeyZWNOUWBCPHEYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic Acid (CAS 113811-47-5): Procurement-Relevant Structural and Pharmacological Profile


N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid (CAS 113811-47-5) is a synthetic antifolate belonging to the methotrexate (MTX) analog class, in which the glutamate side chain of MTX is replaced by a 3‑aminopropane‑1‑sulfonic acid moiety [1]. This substitution eliminates the α‑carboxyl group critical for polyglutamation and tight binding to folylpolyglutamate synthetase (FPGS) and dihydrofolate reductase (DHFR), fundamentally altering its biochemical selectivity and aqueous solubility profile relative to classical antifolates [1][2].

Why Methotrexate or Homocysteic Acid Analogs Cannot Substitute for N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic Acid in FPGS‑Focused Studies


Generic substitution of classical antifolates or even closely related homocysteic acid analogs is not scientifically valid because the absence of the α‑carboxyl group in N‑(4‑amino‑4‑deoxy‑N‑methylpteroyl)‑4‑aminopropanesulfonic acid abolishes substrate activity for FPGS and markedly reduces DHFR affinity, while the sulfonate terminus imparts high aqueous solubility that alters formulation and handling requirements [1]. The homocysteic acid analog mAPA‑HCysA retains the α‑COOH and exhibits dual DHFR/FPGS inhibition (DHFR IC₅₀ = 1 nM; FPGS Kᵢ = 190 µM), whereas the target compound is a weak FPGS ligand (26% inhibition at 500 µM) and is expected to be essentially inactive against DHFR based on established structure‑activity relationships [1][2]. Thus, selecting this compound over MTX or mAPA‑HCysA is critical when the experimental question requires a non‑polyglutamatable, FPGS‑selective chemical probe or a water‑soluble, DHFR‑inactive antifolate scaffold.

Quantitative Differentiation Evidence for N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic Acid Versus Key Analogs


FPGS Inhibition: Target Compound vs. Homocysteic Acid Analog (mAPA‑HCysA)

The target compound lacks the α‑carboxyl group, which is essential for tight binding to FPGS. In an aminoalkanesulfonic acid series of MTX analogs without α‑COOH, FPGS inhibition was uniformly low and independent of the number of CH₂ groups (n = 1–4). Specifically, the n = 3 (propyl) analog inhibited mouse liver FPGS by only 26% at 500 µM [1]. In contrast, the homocysteic acid analog mAPA‑HCysA, which retains the α‑COOH, competitively inhibits FPGS with a Kᵢ of 190 ± 70 µM when folate is the variable substrate [2].

folylpolyglutamate synthetase FPGS inhibition structure‑activity relationship α‑carboxyl deletion

Dhfr Binding Deficiency: Structural Rationale and Class-Level Evidence

The 1988 study explicitly excluded aminoalkanesulfonic acid analogs lacking α‑COOH from DHFR and cell‑growth inhibition testing because an intact α‑carboxyl group is generally considered essential for tight binding to DHFR and for efficient cellular transport [1]. By contrast, mAPA‑HCysA, which retains the α‑COOH, inhibits L1210 mouse leukemia DHFR with an IC₅₀ of 1 nM [2]. Methotrexate itself inhibits DHFR with an IC₅₀ in the low picomolar range (≈ 0.01 nM) [3]. The target compound is therefore predicted to be several orders of magnitude less potent than MTX and at least 1,000‑fold less potent than mAPA‑HCysA against DHFR.

dihydrofolate reductase α‑carboxyl requirement antifolate SAR DHFR inhibition

Aqueous Solubility Advantage Over Methotrexate

Methotrexate is practically insoluble in water (estimated 2.6 mg/L at 25°C), limiting its formulation options [1]. The target compound incorporates a terminal sulfonate group, which is fully ionized at physiological pH and confers high water solubility, as demonstrated for structurally related cysteic and homocysteic acid antifolates that are described as 'very soluble in water' at pH 7.2–7.5 [2].

aqueous solubility formulation sulfonate antifolate physicochemical property

Inability to Form Polyglutamates vs. Methotrexate

Methotrexate is a substrate for FPGS and undergoes intracellular polyglutamation, a process that enhances cellular retention and contributes to both efficacy and cumulative hepatotoxicity [1]. The target compound lacks the glutamate side chain entirely and therefore cannot serve as an FPGS substrate; polyglutamate formation is structurally impossible [2]. The homocysteic acid analog mAPA‑HCysA, despite retaining an α‑COOH, is also reported not to be an FPGS substrate [3].

polyglutamation cellular retention FPGS substrate antifolate pharmacology

High-Value Application Scenarios for N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic Acid


Chemical Probe for Isolating FPGS‑Mediated Effects Without DHFR Interference

Because the compound lacks α‑COOH, it is expected to be essentially inactive against DHFR while still capable of binding FPGS (26% inhibition at 500 µM) [1][2]. This profile enables researchers to dissect FPGS‑specific contributions to folate metabolism in cell‑based assays without the confounding cytotoxicity of DHFR inhibition, a task that cannot be accomplished with MTX or mAPA‑HCysA, both of which potently inhibit DHFR.

Water‑Soluble Scaffold for Antifolate Prodrug or Conjugate Design

The terminal sulfonate group provides high aqueous solubility at physiological pH, in contrast to the poor water solubility of MTX [1][2]. This property makes the compound an attractive starting point for designing soluble antifolate conjugates, fluorescent probes, or antibody‑drug conjugate payloads where aqueous formulation is required and DHFR inhibition is intentionally minimized.

Reference Standard for Studying α‑Carboxyl Contribution in Antifolate SAR

This compound is one of a systematic series of aminoalkanesulfonic acid MTX analogs (n = 1–4) used to demonstrate that the α‑carboxyl group is critical for FPGS inhibition and DHFR binding [1]. As the n = 3 member of the series, it serves as a defined reference standard for structure‑activity relationship (SAR) studies examining the spatial requirements for FPGS active‑site interactions, particularly when paired with the n = 1, n = 2, and n = 4 chain‑length variants.

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